Rachelmycin
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Overview
Description
CC-1065 is a potent antitumor antibiotic that was first isolated from the bacterium Streptomyces zelensis in 1981 . It is known for its high cytotoxicity and ability to bind to the minor groove of DNA, leading to DNA alkylation and disruption of DNA synthesis . This compound has been extensively studied for its potential in cancer treatment due to its unique mechanism of action and high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-1065 involves multiple steps, starting from simple organic molecules. One common synthetic route involves the use of cyclopropane intermediates, which are then modified through a series of reactions to form the final product . The key steps include the formation of the cyclopropane ring, introduction of functional groups, and final assembly of the molecule . Reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of CC-1065 analogs often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and safety . Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
CC-1065 undergoes several types of chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of CC-1065 include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of CC-1065 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds . Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
CC-1065 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the key applications include:
Cancer Research: Due to its potent cytotoxicity, CC-1065 is extensively studied for its potential as an anticancer agent.
Drug Development: CC-1065 and its analogs serve as lead compounds for the development of new anticancer drugs.
Biological Studies: CC-1065 is used as a tool compound to study DNA interactions and the mechanisms of DNA alkylation.
Industrial Applications: CC-1065 analogs are explored for their potential use in industrial processes, such as the synthesis of complex organic molecules and the development of new materials.
Mechanism of Action
CC-1065 exerts its effects by binding to the minor groove of DNA and alkylating the N3 position of adenine residues . This alkylation disrupts DNA synthesis and leads to cell death . The compound’s high potency is attributed to its ability to form stable DNA adducts and induce significant conformational changes in the DNA structure . The molecular targets of CC-1065 include rapidly dividing cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
. Some of the similar compounds include:
Duocarmycin SA: Another potent DNA-alkylating agent with a similar mechanism of action.
Yatakemycin: A natural product with strong antitumor activity and DNA-binding properties.
MeCTI-PDE2: A synthetic analog of CC-1065 with enhanced potency and stability.
Compared to these compounds, CC-1065 is unique in its specific DNA-binding properties and high cytotoxicity . Its structure allows for precise targeting of DNA sequences, making it a valuable tool in cancer research and drug development .
Properties
CAS No. |
69866-21-3 |
---|---|
Molecular Formula |
C37H33N7O8 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50) |
InChI Key |
UOWVMDUEMSNCAV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzo(1,2-b:4,3-b')dipyrrole-3(2H)-carboxamide, 7-((1,6-dihydro-4-hydroxy-5-methoxy-7-((4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa(c)pyrrolo(3,2-e)indol-2(1H)-yl)carbonyl)benzo(1,2-b:4,3-b')dipyrrol-3(2H)-yl)carbonyl)-1,6-dihydro-4-hydroxy-5-methox CC 1065 CC-1065 NSC 298223 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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